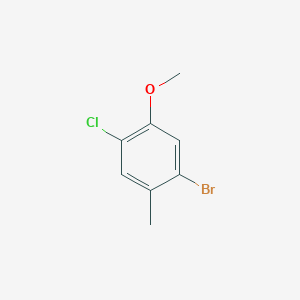

1-Bromo-4-chloro-5-methoxy-2-methylbenzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-chloro-5-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDGGESGQDCTGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 1 Bromo 4 Chloro 5 Methoxy 2 Methylbenzene

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. wikipedia.org The mechanism generally proceeds through a two-step process involving the formation of a cationic intermediate. msu.edu

Detailed Analysis of π-Complex and σ-Complex Formation and Interconversion

The reaction between an electrophile and the π-electron system of 1-bromo-4-chloro-5-methoxy-2-methylbenzene begins with the formation of a π-complex. youtube.com In this initial association, the electrophile is weakly attracted to the delocalized π-electron cloud of the aromatic ring without the formation of a covalent bond. researchgate.net This complex is a transient species, representing the initial interaction between the electrophile and the benzene (B151609) ring.

From the π-complex, the reaction proceeds to form a more stable, yet still transient, intermediate known as the σ-complex, or arenium ion. wikipedia.orgnumberanalytics.com This step is typically the rate-determining step of the reaction. msu.edunumberanalytics.com The formation of the σ-complex involves the attack of a pair of π-electrons from the aromatic ring on the electrophile, creating a new sigma bond and temporarily disrupting the aromaticity of the ring. wikipedia.orgchemistrytalk.org The resulting positive charge is delocalized across the remaining sp2-hybridized carbons of the ring through resonance. msu.edu

The interconversion between the π-complex and the σ-complex is a critical phase of the reaction. The energy profile of this conversion shows the π-complex at a lower energy level than the separated reactants, leading to the higher energy transition state for the formation of the σ-complex. youtube.com The σ-complex is a true intermediate, residing in an energy well. youtube.com Finally, a weak base removes a proton from the sp3-hybridized carbon of the σ-complex, restoring the aromaticity of the ring and yielding the substituted product. wikipedia.orgchemistrytalk.org

Influence of Steric and Electronic Effects of Substituents (Bromo, Chloro, Methoxy (B1213986), Methyl) on Reaction Kinetics and Selectivity

The rate and regioselectivity of electrophilic aromatic substitution on this compound are determined by the combined steric and electronic effects of its four substituents. wikipedia.orglibretexts.org Substituents influence the reaction by either donating or withdrawing electron density from the ring, and by sterically hindering the approach of the electrophile. numberanalytics.comchemistrytalk.org

Electronic Effects:

Methoxy (-OCH₃): The methoxy group is a strong activating group and an ortho-, para-director. libretexts.org It donates electron density to the ring through resonance, stabilizing the positive charge of the σ-complex.

Methyl (-CH₃): The methyl group is a weak activating group and an ortho-, para-director. libretexts.org It donates electron density primarily through an inductive effect.

Bromo (-Br) and Chloro (-Cl): Halogens are deactivating groups yet are ortho-, para-directors. libretexts.org They withdraw electron density through their inductive effect, but can donate electron density through resonance.

Steric Effects: The spatial arrangement of the substituents also plays a crucial role in determining the position of electrophilic attack. numberanalytics.comyoutube.com Bulky groups can hinder the approach of the electrophile to the adjacent (ortho) positions. chemistrytalk.org In this compound, the positions ortho to the strongly activating methoxy group are of particular interest. One of these positions is occupied by the chloro group, and the other is flanked by the bromo group. The methyl group also exerts a steric influence on its ortho positions.

The directing effects of the substituents are summarized in the table below:

| Substituent | Electronic Effect | Directing Effect |

|---|---|---|

| -Br (Bromo) | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

| -Cl (Chloro) | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

| -OCH₃ (Methoxy) | Activating (Resonance) | Ortho, Para |

| -CH₃ (Methyl) | Activating (Inductive) | Ortho, Para |

Differentiation and Exclusion of Radical Pathways in Aromatic Halogenation

While electrophilic aromatic substitution is the primary mechanism for the halogenation of aromatic compounds, a radical pathway can also occur under specific conditions. numberanalytics.com Radical halogenation typically involves the substitution of a hydrogen atom via a free-radical chain mechanism, which is initiated by heat or UV light. youtube.com This mechanism is more common for the halogenation of the alkyl side chains of aromatic compounds. libretexts.org

For the halogenation of the aromatic ring itself, the electrophilic pathway is generally favored. The differentiation between the two pathways can be achieved by controlling the reaction conditions. Electrophilic halogenation is typically carried out in the presence of a Lewis acid catalyst, which polarizes the halogen molecule to generate a strong electrophile. numberanalytics.com In contrast, radical halogenation is promoted by conditions that favor the homolytic cleavage of the halogen-halogen bond, such as high temperatures or UV irradiation. youtube.com

The involvement of radical cations in aromatic halogenation has been studied, particularly in non-nucleophilic solvents. rsc.org However, in the context of typical synthetic procedures for aromatic halogenation, the conditions are set to favor the electrophilic mechanism. The use of a Lewis acid catalyst and the absence of radical initiators effectively excludes the radical pathway, ensuring that substitution occurs on the aromatic ring via the SEAr mechanism.

Nucleophilic Aromatic Substitution Mechanisms

Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions. libretexts.org However, under certain circumstances, such as the presence of strong electron-withdrawing groups or the use of very strong nucleophiles, nucleophilic aromatic substitution (SNAr) can occur. wikipedia.orglibretexts.org

Characterization of Radical Anion Intermediates in SRN1 Reactions

The SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) mechanism is a pathway for nucleophilic aromatic substitution that proceeds through radical and radical anion intermediates. wikipedia.orgorganicreactions.org This mechanism does not require the presence of strong electron-withdrawing groups on the aromatic ring. wikipedia.org The reaction is initiated by the transfer of an electron to the aryl halide, forming a radical anion. dalalinstitute.com

For this compound, the SRN1 mechanism would commence with the formation of its radical anion. This intermediate can then fragment, losing a halide ion (either bromide or chloride) to form an aryl radical. wikipedia.org This aryl radical can then react with a nucleophile to form a new radical anion, which propagates the chain reaction by transferring an electron to another molecule of the starting aryl halide. wikipedia.org The characterization of these radical anion intermediates can be achieved through techniques such as electron paramagnetic resonance (EPR) spectroscopy, which can detect species with unpaired electrons. rsc.orgrsc.org

The steps of the SRN1 mechanism are outlined below:

| Step | Description |

|---|---|

| Initiation | An electron is transferred to the aryl halide to form a radical anion. |

| Propagation | 1. The radical anion fragments to an aryl radical and a halide ion. 2. The aryl radical reacts with a nucleophile to form a new radical anion. 3. The new radical anion transfers an electron to the starting aryl halide. |

| Termination | Radical species combine or react with the solvent. |

Elucidation of Ortho-Effects and Substituent-Induced Reactivity Changes in Aryl Chlorides

In the more common addition-elimination mechanism for nucleophilic aromatic substitution, the reactivity of an aryl chloride is significantly influenced by the electronic effects of the other substituents on the ring. libretexts.orglibretexts.org Strong electron-withdrawing groups positioned ortho or para to the leaving group activate the ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglumenlearning.commasterorganicchemistry.com

In this compound, the chloro substituent is the potential leaving group. The substituents ortho to the chlorine are the bromo and methoxy groups. The methoxy group, being electron-donating, would destabilize the negative charge of the Meisenheimer complex, thus deactivating the ring towards nucleophilic substitution at the chloro-position. The bromo group has a deactivating inductive effect but a potentially stabilizing resonance effect. The methyl group at the meta position relative to the chlorine would have a minor electronic influence.

The "ortho-effect" can also refer to specific interactions between adjacent substituents that can alter reactivity. While often associated with enhanced reactivity, in this case, the steric bulk of the ortho-bromo and ortho-methoxy groups could hinder the approach of a nucleophile to the carbon bearing the chlorine atom. Therefore, the combined electronic deactivation by the methoxy group and potential steric hindrance from the adjacent substituents would likely render the chloro group in this compound relatively unreactive towards nucleophilic aromatic substitution via the addition-elimination pathway.

Other Relevant Mechanistic Pathways

While direct mechanistic studies on "this compound" are not extensively documented in publicly available research, an understanding of its potential reaction pathways can be inferred from established principles in organic chemistry, particularly concerning the behavior of polyhalogenated and substituted aromatic systems. The interplay of the bromo, chloro, methoxy, and methyl substituents on the benzene ring introduces a complex electronic and steric environment that can influence the course of chemical transformations.

C-C Bond Cleavage Mechanisms in Polyhalogenated Aromatic Systems

The cleavage of carbon-carbon bonds within an aromatic ring is a thermodynamically challenging process due to the inherent stability of the aromatic system. researchgate.net Such reactions typically require significant energy input or the presence of highly reactive species or catalysts. mdpi.com In the context of polyhalogenated aromatic compounds, including those with structures analogous to this compound, C-C bond cleavage is not a common transformation but can occur under specific, often forcing, conditions.

Mechanisms for C-C bond cleavage in aromatic systems can be broadly categorized and are influenced by the nature of the substituents present on the ring. The combination of electron-withdrawing halogens (bromine and chlorine) and electron-donating groups (methoxy and methyl) in this compound creates a nuanced electronic landscape. The methoxy group, being a strong electron-donating group through resonance, and the methyl group, a weak electron-donating group through induction, increase the electron density of the aromatic ring. wikipedia.org Conversely, the electronegative halogen atoms withdraw electron density via the inductive effect. researchgate.net

One potential pathway for C-C bond cleavage involves radical-mediated reactions. High-energy radical species can promote the homolytic cleavage of a C-C bond adjacent to the point of radical formation, leading to a more stabilized carbon-centered radical. researchgate.net Another possibility is through transition-metal-mediated processes, where a metal center can insert into a C-C bond, a transformation that has been observed in specific cases, particularly with strained or appropriately substituted aromatic rings. mdpi.com

While the direct cleavage of the aromatic ring of this compound is not a primary reaction pathway under typical synthetic conditions, understanding these potential, albeit extreme, transformations is crucial for a comprehensive mechanistic picture. It is more common for reactions to involve the cleavage of bonds to the substituents, such as the C-O bond of the ether, which is generally more facile than cleaving a C-C bond within the aromatic ring. wikipedia.orgnumberanalytics.comresearchgate.net

Table 1: Factors Influencing C-C Bond Cleavage in Substituted Aromatic Systems

| Factor | Influence on C-C Bond Cleavage | Rationale |

| Aromatic Stability | Inhibits Cleavage | The high resonance stabilization energy of the benzene ring makes C-C bond breaking energetically unfavorable. researchgate.net |

| Electron-Withdrawing Groups | Can Facilitate Cleavage | In certain mechanisms, such as those involving nucleophilic attack on the ring, these groups can lower the energy barrier. researchgate.net |

| Electron-Donating Groups | Generally Inhibit Cleavage | These groups increase the electron density of the ring, making it less susceptible to certain types of cleavage reactions. wikipedia.org |

| Radical Initiators | Can Promote Cleavage | High-energy radicals can initiate a cascade of reactions that may include C-C bond scission. researchgate.net |

| Transition Metals | Can Mediate Cleavage | Certain metal complexes can insert into C-C bonds, providing a lower energy pathway for cleavage. mdpi.com |

Hydrogen Bonding and Halogen Bonding in Reaction Intermediates

Non-covalent interactions, such as hydrogen bonding and halogen bonding, can play a significant role in directing the outcome of chemical reactions by stabilizing intermediates and transition states. In transformations involving this compound, both types of interactions are plausible and could influence reactivity and selectivity.

Hydrogen Bonding:

The methoxy group (-OCH₃) on the aromatic ring can act as a hydrogen bond acceptor. In the presence of protic solvents or reagents with acidic protons, the oxygen atom of the methoxy group can participate in intermolecular hydrogen bonding. This interaction can influence the electronic properties of the aromatic ring and the steric accessibility of adjacent positions. For instance, the formation of a hydrogen bond to the methoxy group could modulate the reaction pathway in electrophilic aromatic substitution reactions.

Intramolecular hydrogen bonding is also a possibility in certain reaction intermediates. If a reaction leads to the formation of a hydroxyl group or another hydrogen bond donor in a position ortho to the methoxy group, a stable five- or six-membered ring can be formed through an intramolecular hydrogen bond. acs.orgnih.gov Such stabilization can significantly lower the energy of the intermediate and favor the formation of specific products.

Halogen Bonding:

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) interacting with a Lewis base (a halogen bond acceptor). nih.govrsc.org The strength of this interaction generally increases with the polarizability of the halogen, following the trend I > Br > Cl. nih.gov In this compound, both the bromine and chlorine atoms have the potential to act as halogen bond donors.

During a chemical transformation, the bromine and chlorine substituents can form halogen bonds with Lewis basic sites in other reagents, solvents, or even within the same molecule in the case of a suitably positioned intermediate. This interaction is highly directional and can influence the orientation of reactants, thereby affecting the stereochemistry and regioselectivity of a reaction. For example, a halogen bond could pre-organize a reactant molecule prior to a bond-forming step, leading to a specific product isomer. The presence of an intramolecular hydrogen bond can even enhance the strength of a halogen bond in what is termed a hydrogen-bond-enhanced halogen bond (HB-XB). nih.govrsc.org

Table 2: Potential Non-Covalent Interactions in Reactions of this compound

| Interaction Type | Potential Role in Reaction Mechanisms | Key Structural Feature Involved |

| Intermolecular Hydrogen Bonding | Stabilization of intermediates and transition states; influencing reagent approach. | Methoxy group oxygen as a hydrogen bond acceptor. |

| Intramolecular Hydrogen Bonding | Stabilization of specific reaction intermediates, potentially directing product formation. | Methoxy group interacting with a newly formed ortho hydrogen bond donor. acs.orgnih.gov |

| Halogen Bonding | Directing the orientation of reactants; stabilizing transition states. | Bromine and chlorine atoms as halogen bond donors. nih.govrsc.orgnih.gov |

Theoretical and Computational Studies of 1 Bromo 4 Chloro 5 Methoxy 2 Methylbenzene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. By approximating the electron density, DFT can provide valuable insights into the geometry, reactivity, and spectroscopic properties of chemical compounds. For a molecule like 1-Bromo-4-chloro-5-methoxy-2-methylbenzene, DFT calculations would be instrumental in understanding its behavior at a molecular level.

Computational studies using DFT can elucidate the mechanisms of chemical reactions by mapping out the potential energy surface. This involves identifying transition states and calculating the activation energy barriers for proposed synthetic routes to this compound. For instance, the synthesis could involve electrophilic aromatic substitution reactions such as bromination or chlorination of a substituted toluene (B28343) precursor.

Theoretical calculations would help in determining the most likely reaction pathway by comparing the energy profiles of different routes. The transition state, an energy maximum along the reaction coordinate, is located, and its energy relative to the reactants provides the energy barrier. A lower energy barrier indicates a more favorable reaction pathway. These computations are crucial for optimizing reaction conditions and predicting the feasibility of a synthesis.

Table 1: Hypothetical Energy Profile Data for a Synthetic Step (Note: This table is illustrative as specific data for the title compound is not available.)

| Reaction Step | Reactant(s) | Transition State Energy (kcal/mol) | Product(s) | Reaction Energy (kcal/mol) |

|---|---|---|---|---|

| Bromination | 4-chloro-3-methoxy-toluene + Br2 | +15.2 | This compound + HBr | -5.8 |

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, the distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: This table is illustrative as specific data for the title compound is not available.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.54 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.31 |

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule. It is plotted onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-deficient regions (positive potential), prone to nucleophilic attack.

For this compound, an MEP map would reveal the electronegative halogen atoms and the oxygen of the methoxy (B1213986) group as regions of negative potential. The hydrogen atoms and areas around the bromine and chlorine atoms (due to the σ-hole phenomenon) could show positive potential. This information is invaluable for predicting how the molecule will interact with other reagents.

Analysis of Intramolecular and Intermolecular Interactions

The stability and physical properties of a molecule are not only determined by its covalent bonds but also by a variety of weaker noncovalent interactions.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled and vacant orbitals, which can be interpreted as charge transfer events that stabilize the molecule.

Table 3: Hypothetical NBO Analysis Stabilization Energies (Note: This table is illustrative as specific data for the title compound is not available.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) | π(C-C) | 25.3 |

| LP(Cl) | σ(C-C) | 3.1 |

| LP(Br) | σ*(C-C) | 2.5 |

In the solid state, molecules of this compound would interact with each other through various noncovalent forces. These can include weak hydrogen bonds (e.g., C-H···O or C-H···Cl) and halogen bonds. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (the σ-hole) and interacts with a nucleophile.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) can be used to identify and characterize these interactions. By analyzing the electron density at bond critical points, the strength and nature of these noncovalent bonds can be quantified, providing insight into the crystal packing and solid-state properties of the compound.

Hirshfeld Surface Analysis for Crystal Packing and Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within a crystal, providing a graphical representation of the regions involved in different types of intermolecular contacts.

For a molecule like this compound, a Hirshfeld surface analysis would typically involve:

Generation of d_norm surfaces: These surfaces highlight intermolecular contacts shorter than the van der Waals radii, which are crucial for understanding the forces holding the crystal together. Red spots on the d_norm surface indicate strong interactions, such as hydrogen bonds, while blue regions represent weaker contacts.

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts. For the title compound, one would expect to see significant contributions from H···H, C···H, O···H, Br···H, and Cl···H interactions. The percentage contribution of each type of contact helps in understanding the packing motifs and the relative importance of various non-covalent interactions.

While no specific Hirshfeld analysis has been published for this compound, studies on similarly substituted benzene (B151609) derivatives often reveal a complex network of halogen bonds, hydrogen bonds (particularly involving the methoxy group), and van der Waals forces that dictate the crystal packing. nih.govnih.gov

Prediction and Interpretation of Spectroscopic Parameters (Computational)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict and interpret spectroscopic data. For this compound, these calculations could provide:

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule, which can be correlated with experimental infrared and Raman spectra. This helps in the assignment of spectral bands to specific molecular motions.

NMR Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms can be calculated and compared with experimental NMR data to confirm the molecular structure.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the maximum absorption wavelengths (λ_max) in the UV-Vis spectrum. This provides insights into the electronic structure and chromophoric properties of the molecule.

Without experimental or computational data for the title compound, a definitive interpretation of its spectroscopic parameters remains speculative.

Exploration of Electronic and Optical Properties, including Nonlinear Optics (NLO)

The electronic and optical properties of a molecule are determined by its electronic structure. Computational studies can elucidate these properties, including the potential for nonlinear optical (NLO) applications. Materials with significant NLO properties are of interest for applications in optoelectronics and photonics. mdpi.comnih.gov

For this compound, a computational investigation of its NLO properties would typically involve the calculation of:

Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and its electronic excitation properties.

Molecular Electrostatic Potential (MEP): The MEP map reveals the charge distribution within the molecule, indicating the electrophilic and nucleophilic sites.

Polarizability (α) and Hyperpolarizability (β, γ): These parameters quantify the molecule's response to an external electric field. The first hyperpolarizability (β) is a measure of the second-order NLO response. researchgate.netrsc.org The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (bromo, chloro) groups on the benzene ring could potentially lead to interesting NLO properties due to intramolecular charge transfer. nih.gov

Advanced Analytical Characterization and Structural Elucidation of 1 Bromo 4 Chloro 5 Methoxy 2 Methylbenzene

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is indispensable for unambiguously determining the molecular structure of organic compounds. Techniques such as NMR, Mass Spectrometry, Synchrotron-based methods, and Infrared Spectroscopy each provide unique and complementary information about the atomic connectivity, molecular weight, elemental composition, and functional groups within 1-Bromo-4-chloro-5-methoxy-2-methylbenzene.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the exact substitution pattern of the benzene (B151609) ring can be confirmed.

While specific experimental spectra for this compound are not publicly available, a detailed prediction can be made based on established substituent effects on aromatic systems. The ¹H NMR spectrum is expected to show two singlets for the aromatic protons, a singlet for the methoxy (B1213986) protons, and a singlet for the methyl protons. The ¹³C NMR spectrum will display eight distinct signals: six for the aromatic carbons and one each for the methoxy and methyl carbons. The predicted chemical shifts are detailed in the tables below.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (C3) | ~7.4 | Singlet |

| Aromatic H (C6) | ~6.9 | Singlet |

| Methoxy (-OCH₃) | ~3.8 | Singlet |

| Methyl (-CH₃) | ~2.3 | Singlet |

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-Br) | ~115 |

| C2 (-CH₃) | ~135 |

| C3 (-H) | ~132 |

| C4 (-Cl) | ~128 |

| C5 (-OCH₃) | ~158 |

| C6 (-H) | ~114 |

| Methoxy (-OCH₃) | ~56 |

| Methyl (-CH₃) | ~20 |

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₈H₈BrClO), the molecular weight is 233.98 g/mol .

The electron ionization (EI) mass spectrum will exhibit a distinctive molecular ion (M⁺) cluster due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic pattern of peaks at M, M+2, and M+4. The primary fragmentation is anticipated to involve the loss of the methyl group, followed by the cleavage of the carbon-halogen bonds.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Description | Predicted m/z |

| [M]⁺ | Molecular Ion | 234 / 236 / 238 |

| [M-CH₃]⁺ | Loss of a methyl radical | 219 / 221 / 223 |

| [M-Cl]⁺ | Loss of a chlorine radical | 199 / 201 |

| [M-Br]⁺ | Loss of a bromine radical | 155 / 157 |

Synchrotron-based X-ray techniques offer highly sensitive and element-specific information that is not accessible with standard laboratory instruments.

X-ray Absorption Spectroscopy (XAS) , particularly the X-ray Absorption Near-Edge Structure (XANES) region, can provide detailed information on the electronic state and local coordination environment of the bromine and chlorine atoms. wikipedia.orguu.nl By tuning the high-intensity synchrotron X-ray beam to the K-edge of bromine (~13.47 keV) or chlorine (~2.82 keV), one can probe the transitions of core electrons to unoccupied states. researchgate.netnih.gov The precise energy and shape of the absorption edge are sensitive to the oxidation state and the local chemical environment of the absorbing atom, confirming the covalent nature of the C-Br and C-Cl bonds. researchgate.netscispace.com

X-ray Fluorescence (XRF) is a non-destructive analytical technique used for elemental analysis. youtube.comrigaku.com When the sample is irradiated with high-energy X-rays from a synchrotron source, atoms within the molecule eject core-shell electrons. youtube.com The subsequent relaxation process involves the emission of secondary (or fluorescent) X-rays at energies characteristic for each element. mdpi.commalvernpanalytical.com Detecting the specific fluorescence energies of bromine and chlorine would confirm their presence and allow for precise quantification, even at trace levels. researchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its aromatic, ether, and halogenated alkyl functionalities. Although a specific spectrum is not available, expected absorption regions can be predicted based on data from similar compounds. nist.govnist.gov

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |

| C-H Stretch (Aliphatic) | -CH₃, -OCH₃ | 3000 - 2850 |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 |

| C-O Stretch (Ether) | Ar-O-CH₃ | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) |

| C-Cl Stretch | Ar-Cl | 850 - 550 |

| C-Br Stretch | Ar-Br | 690 - 515 |

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for verifying the purity of a synthesized compound and for analyzing it within complex mixtures. Gas chromatography is the premier method for volatile and semi-volatile compounds like this compound.

Gas Chromatography (GC) , typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard method for assessing the purity of this compound. A single, sharp peak on the chromatogram under optimized conditions is a strong indicator of high purity. In situ yields from chemical reactions can also be determined by GC analysis. acs.org

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced separation power compared to conventional single-column GC. chemistry-matters.comunito.it This is particularly valuable for analyzing complex samples where isomers or other halogenated contaminants might be present. azom.comleco.com In a typical GC×GC setup, the effluent from a primary, non-polar column is modulated into short pulses that are then rapidly separated on a secondary, polar column. chemistry-matters.comazom.com This creates a structured two-dimensional chromatogram where compounds are separated based on both volatility and polarity. Halogenated compounds like this compound would cluster with other compounds of similar chemical class, facilitating their identification even in a complex matrix. leco.comazom.com The use of a micro-electron capture detector (µECD) with GCxGC is particularly sensitive for analyzing halogenated compounds. leco.comazom.com This technique can reduce the need for extensive sample fractionation and allows for the simultaneous analysis of multiple classes of halogenated contaminants in a single run. azom.comazom.com

Liquid Chromatography (LC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Impurities and Reaction Monitoring

Liquid chromatography (LC) is an essential analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For a substituted aromatic compound like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective approach. wikipedia.org In this mode, a non-polar stationary phase is used with a polar mobile phase. Hydrophobic molecules, such as the target compound, will have a stronger affinity for the stationary phase and will be retained longer, allowing for separation from more polar impurities or starting materials. wikipedia.org

Reaction monitoring using LC involves taking aliquots from a reaction mixture at various time points. These samples are then analyzed to track the consumption of reactants and the formation of the product, this compound. This allows for the determination of reaction completion and can provide insights into the reaction kinetics. For the analysis of non-volatile impurities, LC provides a high-resolution separation, enabling the detection and quantification of by-products or residual starting materials in the final product.

When coupled with mass spectrometry (MS), LC-MS becomes a powerful tool for structural elucidation. The mass spectrometer provides mass-to-charge ratio (m/z) data for the components eluting from the LC column, which can confirm the molecular weight of the target compound and help in the identification of unknown impurities. nih.gov Tandem mass spectrometry (MS/MS) can further provide fragmentation patterns, offering deeper structural insights. nih.gov

A typical LC-MS method for the analysis of this compound would involve a C18 column and a gradient elution. bme.hunih.gov The mobile phase would likely consist of a mixture of water (often with a modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. wikipedia.orgchromatographyonline.com Detection can be achieved using a UV detector, typically at a wavelength where the aromatic system of the molecule absorbs, such as 254 nm or 280 nm, or with a photodiode array (PDA) detector to obtain a full UV spectrum. bme.huresearchgate.net

Table 1: Hypothetical LC-MS Parameters for Analysis of this compound

| Parameter | Value/Description |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| UV Detection Wavelength | 254 nm |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Scan Range | 100-500 m/z |

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively in synthetic chemistry for qualitatively monitoring reaction progress and for preliminary purity assessment. libretexts.org The principle of separation in TLC is based on the differential partitioning of compounds between a solid stationary phase (typically silica (B1680970) gel or alumina (B75360) coated on a plate) and a liquid mobile phase (the eluent). orgchemboulder.com

To monitor the synthesis of this compound, a small spot of the reaction mixture is applied to the baseline of a TLC plate. The plate is then placed in a sealed chamber containing a suitable eluent. As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. wisc.edu Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and move shorter distances. wisc.edu

The progress of the reaction can be visualized by spotting the starting material, a co-spot (a mixture of starting material and the reaction mixture), and the reaction mixture side-by-side on the same plate. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product, this compound, will appear and intensify. libretexts.org

Since this compound is an aromatic compound, it is expected to be UV-active. Therefore, the spots can be visualized non-destructively under a UV lamp (typically at 254 nm), where they will appear as dark spots against a fluorescent background. libretexts.orglabster.com For compounds that are not UV-active or for more sensitive detection, various chemical stains can be used. Given the presence of the aromatic ring and ether group, stains like phosphomolybdic acid (PMA) or p-anisaldehyde could be effective, typically requiring gentle heating to develop the colored spots. fiu.edu

Table 2: Typical TLC System for this compound

| Component | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |

| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent, e.g., Hexane and Ethyl Acetate. A common starting ratio is 4:1 (Hexane:Ethyl Acetate). The ratio can be adjusted to achieve an optimal Rf value (ideally between 0.2 and 0.8). biotage.com |

| Spotting | Capillary tubes are used to apply small spots of the dissolved sample to the baseline of the TLC plate. |

| Development | The plate is placed in a closed chamber with the eluent, ensuring the solvent level is below the baseline. |

| Visualization | 1. UV light (254 nm): Non-destructive, visualizes UV-active compounds. labster.com 2. Iodine Chamber: Semi-destructive, develops yellow-brown spots with many organic compounds. libretexts.org 3. Phosphomolybdic Acid (PMA) stain: Destructive, general stain for many organic functionalities. fiu.edu |

Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Detailed Molecular Geometry

The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the atomic positions can be determined and the molecular structure can be refined.

As of the latest search, specific crystallographic data for this compound has not been publicly deposited. However, the crystallographic data for a closely related compound, 1-Bromo-4-chloro-2,5-dimethoxybenzene , provides a valuable reference for the expected molecular geometry and crystal packing features. The key difference is the presence of a second methoxy group at the 2-position instead of a methyl group.

The study of 1-Bromo-4-chloro-2,5-dimethoxybenzene revealed that the molecule sits (B43327) on a crystallographic inversion center, which leads to a disorder in the halogen positions, with each site being occupied by 50% bromine and 50% chlorine. The methoxy groups were found to lie nearly in the plane of the benzene ring. This type of detailed structural information is what would be expected from an SC-XRD analysis of this compound.

Table 3: Illustrative Crystallographic Data based on the related compound 1-Bromo-4-chloro-2,5-dimethoxybenzene

| Parameter | Value |

| Chemical Formula | C8H8BrClO2 |

| Formula Weight | 251.50 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 6.3804 (7) |

| b (Å) | 8.2586 (10) |

| c (Å) | 8.6337 (11) |

| β (°) | 90.853 (6) |

| Volume (Å3) | 454.89 (9) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 90 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R-factor | R = 0.030 |

Note: The data presented is for the compound 1-Bromo-4-chloro-2,5-dimethoxybenzene and serves as an illustrative example of the type of information obtained from an SC-XRD experiment.

Chemical Reactivity and Derivatization Strategies for 1 Bromo 4 Chloro 5 Methoxy 2 Methylbenzene

Directed C-H Functionalization Reactions on the Aromatic Ring

Directed C-H functionalization is a powerful strategy for the selective introduction of new functional groups onto an aromatic ring, bypassing the need for pre-functionalized starting materials. acs.org In the context of 1-bromo-4-chloro-5-methoxy-2-methylbenzene, the existing substituents can direct incoming electrophiles or organometallic catalysts to specific positions on the ring.

The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups are ortho-, para-directing activators, while the bromine (-Br) and chlorine (-Cl) atoms are ortho-, para-directing deactivators. libretexts.org The positions ortho and para to the activating groups are electronically enriched and thus more susceptible to electrophilic attack. Conversely, the deactivating halogens withdraw electron density, but their lone pairs can stabilize the arenium ion intermediate at the ortho and para positions. masterorganicchemistry.com

The directing effects of the substituents on this compound are as follows:

Methoxy group (at C5): Strongly activating, directs to C4 (para) and C6 (ortho).

Methyl group (at C2): Activating, directs to C1/C3 (ortho) and C4 (para).

Bromo group (at C1): Deactivating, directs to C2/C6 (ortho) and C4 (para).

Chloro group (at C4): Deactivating, directs to C3/C5 (ortho) and C1 (para).

The ultimate regioselectivity of a C-H functionalization reaction will depend on the interplay of these directing effects and the specific reaction conditions, including the nature of the catalyst and the electrophile. For instance, in palladium-catalyzed C-H activation reactions, a directing group can coordinate to the metal center, bringing it into proximity with a specific C-H bond, often leading to ortho-functionalization. acs.orgresearchgate.net Given the substitution pattern of this compound, the C-H bond at the C6 position is a likely candidate for functionalization due to the strong activating and directing effect of the adjacent methoxy group.

Functional Group Interconversions and Transformations

The functional groups present on this compound offer numerous possibilities for interconversion and transformation, providing pathways to a wide array of derivatives.

Conversion of Halogens:

The bromo and chloro substituents are versatile handles for various transformations, most notably cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization. nih.govnih.gov

Cross-Coupling Reactions: The bromo group can be readily converted to new carbon-carbon or carbon-heteroatom bonds. Examples include Suzuki coupling (with boronic acids), Stille coupling (with organostannanes), Heck coupling (with alkenes), Buchwald-Hartwig amination (with amines), and cyanation. nih.govnih.govnih.govacs.org These reactions are typically catalyzed by palladium complexes. nih.govmdpi.com For instance, a palladium-catalyzed reaction with an appropriate boronic acid could introduce a new alkyl or aryl group at the C1 position.

Conversion of Bromo to other Halogens: While less common, the bromo group can be converted to other halogens through specific reaction sequences, though direct displacement is challenging on an aryl ring.

Grignard Reagent Formation: The bromo group can be converted to a Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then react with a variety of electrophiles to form new carbon-carbon bonds.

Modification of the Methoxy Group:

The methoxy group can be cleaved to reveal a phenol (B47542), which can then undergo further reactions.

Ether Cleavage: Strong acids such as HBr or BBr3 are commonly used to cleave aryl methyl ethers. tandfonline.comwikipedia.orgnih.gov This would convert the methoxy group at C5 to a hydroxyl group, yielding a substituted phenol. This phenol can then be alkylated, acylated, or used in other reactions characteristic of phenols.

Modification of the Methyl Group:

The methyl group can be oxidized to introduce other functional groups.

Oxidation: The methyl group at C2 can be oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or a benzylic bromide, depending on the oxidizing agent and reaction conditions. acs.orgsci-hub.sencert.nic.inmdpi.comnasa.gov For example, strong oxidizing agents like potassium permanganate (B83412) or chromic acid would typically oxidize the methyl group to a carboxylic acid. ncert.nic.in Milder, more selective reagents would be needed to stop the oxidation at the aldehyde stage. ncert.nic.in Free-radical bromination using N-bromosuccinimide (NBS) could introduce a bromine atom at the benzylic position, which can then be further functionalized.

A summary of potential functional group interconversions is presented in the table below.

| Functional Group | Transformation | Reagents and Conditions | Product Functional Group |

| Bromo | Suzuki Coupling | Pd catalyst, boronic acid, base | Alkyl, Aryl |

| Bromo | Buchwald-Hartwig Amination | Pd catalyst, amine, base | Amino |

| Bromo | Cyanation | Pd catalyst, cyanide source | Cyano |

| Methoxy | Ether Cleavage | BBr3 or HBr | Hydroxyl (Phenol) |

| Methyl | Oxidation to Carboxylic Acid | KMnO4 or CrO3 | Carboxylic Acid |

| Methyl | Oxidation to Aldehyde | Mild oxidizing agents | Aldehyde |

| Methyl | Benzylic Bromination | N-Bromosuccinimide (NBS), light/radical initiator | Benzylic Bromide |

Polymerization and Materials Science Applications (as a derivatization pathway)

While this compound itself is not a monomer, it can be derivatized into a monomeric unit and subsequently used in polymerization reactions. For instance, the introduction of a polymerizable group, such as a vinyl or acrylate (B77674) group, via one of the functional group interconversions described above, would allow for its incorporation into polymers.

Substituted phenylcyanoacrylates are a class of trisubstituted ethylenes that can be copolymerized with various vinyl monomers. nih.gov These compounds often exhibit interesting properties and can introduce specific functionalities into the resulting polymer chain. nih.gov

A potential derivatization pathway for this compound could involve its conversion to a substituted benzaldehyde (B42025) via oxidation of the methyl group. This aldehyde could then undergo a Knoevenagel condensation with an alkyl cyanoacetate (B8463686) to form a substituted phenylcyanoacrylate monomer.

This monomer could then be copolymerized with a comonomer like vinyl benzene (B151609) (styrene) via radical polymerization. nih.gov The resulting copolymer would have the substituted phenyl ring from the original compound incorporated into its structure. Such copolymers can exhibit interesting thermal properties and the functional groups on the phenyl ring could be used for further polymer modification. nih.gov

| Monomer 1 | Monomer 2 | Polymerization Method | Resulting Polymer |

| Substituted Phenylcyanoacrylate (derived from this compound) | Vinyl Benzene | Radical Polymerization | Copolymer with incorporated substituted phenyl rings |

Novel Catalytic Transformations and Their Applicability to this compound

Recent advances in catalysis offer new possibilities for the transformation of aryl halides like this compound.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions. Photoredox catalysis has been employed for the coupling of aryl halides with various partners, including olefins, under mild conditions. acs.org This could allow for the functionalization of the C-Br bond in this compound with a wider range of functional groups than traditional methods.

Non-precious Metal Catalysis: While palladium is a workhorse for cross-coupling reactions, there is a growing interest in using more abundant and less expensive metals like iron, cobalt, and nickel. nih.govacs.org These catalysts can often mediate similar transformations to palladium, such as C-N and C-C bond formation, and may offer different reactivity or selectivity profiles. acs.org

Catalytic Oxidation of C-X Bonds: Novel catalytic systems are being developed for the direct oxidation of carbon-halogen bonds. For example, a ruthenium-pincer complex has been shown to catalyze the oxidation of primary alkyl halides to carboxylic acids using water as the oxidant. acs.org While this has been demonstrated for alkyl halides, the development of similar systems for aryl halides would provide a direct route to convert the bromo or chloro group on this compound to a carboxylic acid.

These novel catalytic methods have the potential to enable more efficient, selective, and sustainable derivatization of this compound, opening up new avenues for the synthesis of complex molecules and materials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Bromo-4-chloro-5-methoxy-2-methylbenzene, and what are the critical reaction parameters?

- Methodological Answer : A common approach involves multi-step halogenation and methoxylation of substituted benzene derivatives. For example, a Lewis acid-catalyzed transformation (e.g., AlCl₃ or FeCl₃) can introduce chloro and bromo groups regioselectively, as demonstrated in analogous syntheses of bromo-methoxybenzene derivatives . Critical parameters include:

- Temperature control (0–5°C for bromination to avoid side reactions).

- Use of anhydrous conditions to prevent hydrolysis of intermediates.

- Purification via flash column chromatography (5–10% ethyl acetate/hexane gradients) to isolate the target compound .

Q. What safety protocols are essential for handling and storing this compound?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. The compound’s structural analogs (e.g., bromo-chloro-benzenes) are associated with acute toxicity (H300-H302 codes) .

- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at 2–8°C to prevent degradation. Avoid proximity to oxidizing agents .

Q. Which analytical techniques are most effective for confirming purity and structural integrity?

- Methodological Answer :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography (GC) using a polar column (e.g., DB-5) can achieve >98% purity thresholds, as validated for similar brominated aromatics .

- Structural Confirmation :

- ¹H/¹³C NMR : Compare chemical shifts with reported analogs (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split by substituents).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 249 (M⁺) and isotopic patterns consistent with Br/Cl .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for cross-coupling reactions involving this compound?

- Methodological Answer : Divergent reactivity (e.g., Suzuki-Miyaura vs. Ullmann coupling yields) may arise from steric hindrance or electronic effects. Strategies include:

- Computational Modeling : Use DFT calculations to map electron density and predict reactive sites. Methoxy groups act as electron-donating groups (EDGs), directing electrophilic substitutions to specific positions.

- Catalyst Screening : Test Pd(II)/Cu(I) catalysts with bulky ligands (e.g., XPhos) to mitigate steric effects from the methyl group .

Q. What strategies optimize regioselective functionalization of the benzene ring in this compound?

- Methodological Answer :

- Directing Group Effects : The methoxy group (EDG) directs electrophiles to the para position relative to itself, while bromo and chloro (EWGs) direct to meta. Use nitration or sulfonation to probe regioselectivity.

- Protection/Deprotection : Temporarily protect the methoxy group (e.g., as a silyl ether) to redirect reactivity, then deprotect post-functionalization .

Q. How can discrepancies in physical property data (e.g., melting point, solubility) be analyzed and resolved?

- Methodological Answer :

- Comparative Analysis : Cross-reference data from analogs (e.g., 1-Bromo-2,4-dimethoxybenzene has bp 123–124°C and d 1.495 g/cm³ ).

- Experimental Validation : Reproduce measurements using differential scanning calorimetry (DSC) for melting points and gravimetric methods for solubility in DCM/MeOH .

Key Considerations for Academic Research

- Contradiction Analysis : When literature reports conflicting reaction outcomes, systematically vary solvents (polar vs. nonpolar), catalysts, and temperatures to identify critical variables.

- Advanced Characterization : For ambiguous NMR spectra, use 2D techniques (COSY, HSQC) or X-ray crystallography (as applied to structurally similar compounds in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.